molecular formula C11H14N2O B13981187 1-Acetyl-5-aminomethylindoline

1-Acetyl-5-aminomethylindoline

Cat. No.: B13981187
M. Wt: 190.24 g/mol
InChI Key: WFCCZXGKNDKDIC-UHFFFAOYSA-N
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Description

1-Acetyl-5-aminomethylindoline is a compound belonging to the indoline family, which is a subset of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-5-aminomethylindoline can be synthesized through several methods. One common approach involves the reduction of indole derivatives. Another method is the intramolecular Diels–Alder synthesis, which forms the indoline ring system . Catalytic synthesis is also employed, often using transition-metal catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic synthesis due to its efficiency and scalability. The use of stereoselective synthesis is also common to produce specific isomers of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-aminomethylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-Acetyl-5-aminomethylindoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-5-aminomethylindoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-5-aminomethylindoline is unique due to its specific acetyl and aminomethyl functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-[5-(aminomethyl)-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C11H14N2O/c1-8(14)13-5-4-10-6-9(7-12)2-3-11(10)13/h2-3,6H,4-5,7,12H2,1H3

InChI Key

WFCCZXGKNDKDIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)CN

Origin of Product

United States

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